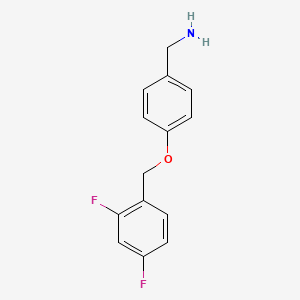

4-(2,4-Difluorobenzyloxy)-benzylamine

Vue d'ensemble

Description

4-(2,4-Difluorobenzyloxy)-benzylamine is a useful research compound. Its molecular formula is C14H13F2NO and its molecular weight is 249.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2,4-Difluorobenzyloxy)-benzylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14F2N

- Molecular Weight : 251.26 g/mol

- IUPAC Name : 4-(2,4-difluorobenzyloxy)benzylamine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluorobenzyloxy group enhances the compound's lipophilicity and binding affinity, which may influence its pharmacokinetics and therapeutic efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown moderate cytotoxic effects against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO can have implications for treating neuropsychiatric disorders.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on A549 and HeLa cells. Results indicated that the compound exhibited significant perinuclear staining and moderate cytotoxic activity, suggesting a mechanism involving inhibition of tubulin polymerization. The findings underscore the potential use of this compound in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.0 | Tubulin inhibition |

| HeLa | 20.5 | Tubulin inhibition |

Case Study 2: MAO Inhibition

In a separate investigation focusing on MAO inhibition, this compound demonstrated selective inhibition of MAO-B with an IC50 value of 12.98 µM. This suggests potential applications in treating conditions like depression and Parkinson's disease.

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| MAO-A | >100 | Non-selective |

| MAO-B | 12.98 | Selective |

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound. Modifications to the benzylamine structure can significantly alter its biological activity.

- Fluorine Substitution : The presence of fluorine atoms in the difluorobenzyloxy group enhances binding interactions with target proteins.

- Amine Functionality : The amine group is crucial for biological activity, facilitating interactions with various receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,4-Difluorobenzyloxy)-benzylamine, and how can purity be optimized?

- Methodology :

- Step 1 : Alkylation of a phenolic intermediate (e.g., 4-hydroxybenzylamine) with 2,4-difluorobenzyl bromide under basic conditions (K₂CO₃/NaH) in polar aprotic solvents like DMF or acetonitrile .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

- Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (55–60°C) and stoichiometric monitoring .

- Analytical Validation :

- HPLC : C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 min.

- NMR : Distinct signals for aromatic protons (δ 6.8–7.4 ppm) and benzylic CH₂NH₂ (δ 3.9 ppm) .

Q. What biological targets or pathways are associated with this compound?

- Known Activities :

- Kinase Inhibition : Structural analogs (e.g., substituted pyridinones) inhibit p38 MAP kinase, a target in inflammatory diseases .

- Receptor Binding : Fluorinated benzylamines often interact with serotonin or adrenergic receptors due to electronic effects of fluorine substituents .

- Experimental Design :

- In vitro assays : Use HEK293 cells transfected with target receptors (IC₅₀ determination via cAMP/calcium flux assays).

- Enzyme kinetics : Monitor inhibition of recombinant p38α using ATPase activity assays .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for enantiomerically pure this compound?

- Methodological Solutions :

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to isolate (−)-enantiomers .

- Chiral Chromatography : Use Chiralpak® AD-H column with ethanol/heptane (80:20) for baseline separation (α > 1.5) .

- Data Interpretation : Compare circular dichroism (CD) spectra and optical rotation ([α]D²⁵) with reference standards to confirm enantiopurity.

Q. What strategies mitigate discrepancies in bioactivity data across studies?

- Common Pitfalls :

- Impurity Artifacts : Trace Schiff base dimers (e.g., from amine-aldehyde condensation) may skew IC₅₀ values .

- Solvent Effects : DMSO >1% can alter receptor binding; use fresh stock solutions in PBS .

- Resolution Workflow :

Purity Reassessment : LC-MS to detect dimers (e.g., m/z = [M + M − H₂O]+).

Dose-Response Repetition : Test multiple batches in parallel to isolate batch-specific variability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Approaches :

- Docking Studies : Use AutoDock Vina to predict binding poses in p38 kinase’s ATP pocket (PDB: 1OUK). Fluorine atoms enhance hydrophobic interactions .

- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., 2,4-difluoro) with inhibitory potency (R² > 0.85 in training sets) .

- Validation : Synthesize top-scoring virtual hits and compare experimental vs. predicted IC₅₀.

Q. Key Considerations for Experimental Design

Propriétés

IUPAC Name |

[4-[(2,4-difluorophenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7H,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSGZICTAGIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.